molecular formula C21H21N3O5 B11001217 (2S)-{[(2S)-2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-3-methylbutanoyl]amino}(phenyl)ethanoic acid

(2S)-{[(2S)-2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-3-methylbutanoyl]amino}(phenyl)ethanoic acid

Cat. No.: B11001217
M. Wt: 395.4 g/mol
InChI Key: ZKFAUKUAPRJQGA-IRXDYDNUSA-N
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Description

(2S)-2-({(2S)-2-[2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl]-3-methylbutanoyl}amino)-2-phenylethanoic acid is a complex organic compound with a quinazoline core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-({(2S)-2-[2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl]-3-methylbutanoyl}amino)-2-phenylethanoic acid typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the quinazoline ring, followed by the introduction of the butanoyl and phenylethanoic acid moieties. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-({(2S)-2-[2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl]-3-methylbutanoyl}amino)-2-phenylethanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline N-oxides.

    Reduction: Reduction reactions can convert the quinazoline ring to dihydroquinazoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinazoline ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce dihydroquinazoline derivatives.

Scientific Research Applications

(2S)-2-({(2S)-2-[2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl]-3-methylbutanoyl}amino)-2-phenylethanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anticancer, antiviral, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of (2S)-2-({(2S)-2-[2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl]-3-methylbutanoyl}amino)-2-phenylethanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and triggering various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline Derivatives: Compounds with similar quinazoline core structures, such as gefitinib and erlotinib, which are used as anticancer agents.

    Phenylethanoic Acid Derivatives: Compounds like ibuprofen and naproxen, which are used as anti-inflammatory drugs.

Uniqueness

(2S)-2-({(2S)-2-[2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl]-3-methylbutanoyl}amino)-2-phenylethanoic acid is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H21N3O5

Molecular Weight

395.4 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-(2,4-dioxo-1H-quinazolin-3-yl)-3-methylbutanoyl]amino]-2-phenylacetic acid

InChI

InChI=1S/C21H21N3O5/c1-12(2)17(18(25)23-16(20(27)28)13-8-4-3-5-9-13)24-19(26)14-10-6-7-11-15(14)22-21(24)29/h3-12,16-17H,1-2H3,(H,22,29)(H,23,25)(H,27,28)/t16-,17-/m0/s1

InChI Key

ZKFAUKUAPRJQGA-IRXDYDNUSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](C1=CC=CC=C1)C(=O)O)N2C(=O)C3=CC=CC=C3NC2=O

Canonical SMILES

CC(C)C(C(=O)NC(C1=CC=CC=C1)C(=O)O)N2C(=O)C3=CC=CC=C3NC2=O

Origin of Product

United States

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